Ethyl 2-amino-4-chloro-5-iodobenzoate

Catalog No.
S13658143
CAS No.
M.F
C9H9ClINO2
M. Wt
325.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-4-chloro-5-iodobenzoate

Product Name

Ethyl 2-amino-4-chloro-5-iodobenzoate

IUPAC Name

ethyl 2-amino-4-chloro-5-iodobenzoate

Molecular Formula

C9H9ClINO2

Molecular Weight

325.53 g/mol

InChI

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

OWAMUNGOAALBJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Cl)I

Ethyl 2-amino-4-chloro-5-iodobenzoate is an organic compound characterized by the molecular formula C9H8ClINO2C_9H_8ClINO_2. It is a halogenated benzoate derivative featuring an amino group, a chloro substituent, and an iodo substituent on the benzene ring. This compound exhibits a unique combination of functional groups that enhance its reactivity and biological activity, making it an important intermediate in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The presence of the chloro and iodo groups allows for nucleophilic substitution, where nucleophiles can replace halogen atoms under basic conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, although specific conditions are less frequently reported.
  • Coupling Reactions: It can be utilized in coupling reactions to synthesize more complex organic molecules, often involving catalysts.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Ethyl 2-amino-4-chloro-5-iodobenzoate has demonstrated significant biological activity, particularly as an inhibitor of protein tyrosine phosphatases. This inhibition affects cellular signaling pathways, which can have implications in various biological processes, including cancer progression and immune responses. Its unique structure allows it to interact with specific molecular targets effectively.

The synthesis of ethyl 2-amino-4-chloro-5-iodobenzoate typically involves several steps:

  • Iodination: Starting from methyl anthranilate, iodination occurs using iodine compounds to form ethyl 2-amino-5-iodobenzoate.
  • Sandmeyer Reaction: The iodobenzoate undergoes a Sandmeyer reaction to introduce the chloro group, yielding ethyl 2-chloro-5-iodobenzoate.
  • Hydrolysis: Finally, hydrolysis is performed using sodium hydroxide and ethanol to obtain the desired product.

This multi-step synthesis route is efficient and allows for high yields of the target compound .

Ethyl 2-amino-4-chloro-5-iodobenzoate has various applications across different fields:

  • Organic Synthesis: It serves as a synthetic intermediate for producing biologically active molecules and pharmaceuticals.
  • Research: Used in studies related to protein tyrosine phosphatase inhibition and other biochemical pathways.
  • Industrial Use: It finds applications in the production of polarizing films for liquid crystal displays (LCDs) and other chemical manufacturing processes .

Studies on ethyl 2-amino-4-chloro-5-iodobenzoate have focused on its interactions with biological targets. Its role as a protein tyrosine phosphatase inhibitor has been particularly noted, influencing various signaling pathways within cells. Understanding these interactions is crucial for developing therapeutic agents targeting diseases such as cancer .

Ethyl 2-amino-4-chloro-5-iodobenzoate can be compared with several similar compounds, each varying in their functional groups and reactivity:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-iodobenzoic acidLacks amino group; retains chloro and iodo substituentsLess versatile due to absence of amino functionality
2-Iodobenzoic acidContains only iodo substituent; no chloro or amino groupsLimited reactivity compared to ethyl 2-amino variant
4-Chloro-2-iodobenzoic acidDifferent substitution pattern; retains both chloro and iodoVariation in reactivity due to different positions
Ethyl 2-amino-4-bromobenzoateContains bromine instead of chlorine; retains amino groupOffers different reactivity profile due to bromine

These comparisons illustrate the unique combination of functional groups in ethyl 2-amino-4-chloro-5-iodobenzoate, contributing to its distinct chemical behavior and wide range of applications .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

324.93665 g/mol

Monoisotopic Mass

324.93665 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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